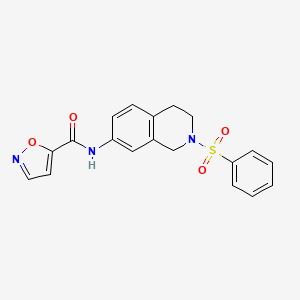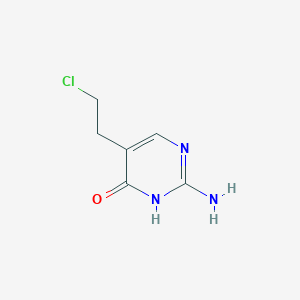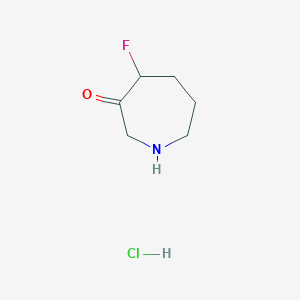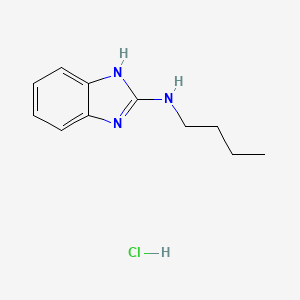![molecular formula C10H8ClN3O2 B2512430 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid CAS No. 1443279-05-7](/img/structure/B2512430.png)
6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid, also known as CCPA, is a chemical compound that belongs to the pyrazolo[1,5-A]pyrimidine family. It has a molecular formula of C10H8ClN3O2 and a molecular weight of 237.64 .
Synthesis Analysis
The synthesis of pyrimidines like 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid involves various methods . These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods involve the use of ZnCl2-catalyzed three-component coupling reactions, TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence, and base-promoted intermolecular oxidation C-N bond formation .Chemical Reactions Analysis
Pyrimidines, including 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid, are involved in a variety of chemical reactions . These reactions include oxidative dehydrogenation/annulation/oxidative aromatization, and a [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Applications De Recherche Scientifique
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have simpler and greener synthetic methodology and tunable photophysical properties .
Optical Applications
These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They can be designed to emit good solid-state emission intensities .
Chemosensors
The heteroatoms in these compounds make them potential chelating agents for ions, making them useful in the development of chemosensors .
Bioimaging Applications
Fluorogenic heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, have been used in bioimaging applications .
Organic Light-Emitting Devices
These compounds have been used in the development of organic light-emitting devices .
Antitumor Agents
Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects in a variety of cancer cell lines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
The Epidermal growth factor receptor tyrosine kinase (EGFR-TKIs) domain is a key target for treatment of NSCLC. Design and synthesis of specific EGFR TKIs is crucial for the treatment of NSCLC .
Research and Development of New Drugs
The high research value and broad application prospects of pyrazolo[1,5-a]pyrimidines make it one of the research hotspots of antitumor drugs in recent years . The TRK inhibitor larotrectinib takes pyrazolo[1,5-a]pyrimidine as the core skeleton and it is also the first FDA approved broad-spectrum anticancer drug independent of tumor type .
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-8(5-1-2-5)13-6-3-4-12-14(6)9(7)10(15)16/h3-5H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSBPCNBQLSGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=NN3C(=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide](/img/structure/B2512348.png)

![6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512351.png)
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2512352.png)
![Methyl 3-(2-cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanoate](/img/structure/B2512353.png)

![(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2512360.png)
![3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2512361.png)
![2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2512362.png)
![3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2512364.png)


![2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2512368.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512370.png)